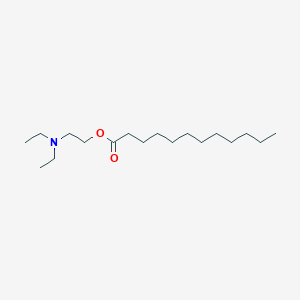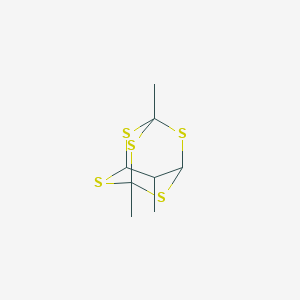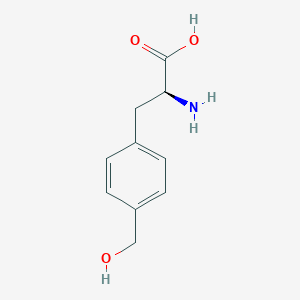
Trifluoromethanesulfenyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethanesulfenyl fluoride (TFMSF) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a colorless gas that is highly reactive and has a strong odor. TFMSF contains a trifluoromethylsulfenyl functional group, which makes it useful in many chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfenyl fluoride has been used in various scientific research applications, including organic synthesis, pharmaceutical development, and material science. It is commonly used as a reagent in chemical reactions that require the introduction of a trifluoromethylsulfenyl functional group. Trifluoromethanesulfenyl fluoride has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer drugs. Additionally, Trifluoromethanesulfenyl fluoride has been used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
Trifluoromethanesulfenyl fluoride is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. In organic synthesis, Trifluoromethanesulfenyl fluoride is often used as a source of the trifluoromethylsulfenyl functional group, which can be introduced into various organic molecules. In pharmaceutical development, Trifluoromethanesulfenyl fluoride has been used to modify the structure of molecules to enhance their pharmacological properties. In material science, Trifluoromethanesulfenyl fluoride has been used to create new materials with unique properties.
Biochemische Und Physiologische Effekte
Trifluoromethanesulfenyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. Trifluoromethanesulfenyl fluoride has been shown to be toxic to aquatic organisms and can cause skin and eye irritation in humans. Therefore, it is important to handle Trifluoromethanesulfenyl fluoride with care and use appropriate safety measures when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, including its high reactivity and ability to introduce the trifluoromethylsulfenyl functional group into various organic molecules. However, Trifluoromethanesulfenyl fluoride can be difficult to handle due to its highly reactive nature and potential toxicity. Additionally, Trifluoromethanesulfenyl fluoride is a relatively expensive compound, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for Trifluoromethanesulfenyl fluoride research, including the development of new synthetic methods, the exploration of its potential applications in pharmaceutical development, and the study of its biochemical and physiological effects. Additionally, Trifluoromethanesulfenyl fluoride could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications and limitations of Trifluoromethanesulfenyl fluoride in various scientific fields.
Conclusion
Trifluoromethanesulfenyl fluoride is a unique and highly reactive compound that has potential applications in various scientific fields, including organic synthesis, pharmaceutical development, and material science. Its mechanism of action depends on the specific reaction it is involved in, and further research is needed to fully understand its biochemical and physiological effects. Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, but its highly reactive nature and potential toxicity must be taken into consideration. Future research directions include the development of new synthetic methods and the exploration of its potential applications in various scientific fields.
Synthesemethoden
Trifluoromethanesulfenyl fluoride can be synthesized through several methods, including the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride or the reaction of trifluoromethanesulfenic acid with sulfur tetrafluoride. The most common method of synthesis involves the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride gas. This reaction produces Trifluoromethanesulfenyl fluoride and hydrogen chloride gas.
Eigenschaften
CAS-Nummer |
17742-04-0 |
|---|---|
Produktname |
Trifluoromethanesulfenyl fluoride |
Molekularformel |
CF4S |
Molekulargewicht |
120.07 g/mol |
IUPAC-Name |
trifluoromethyl thiohypofluorite |
InChI |
InChI=1S/CF4S/c2-1(3,4)6-5 |
InChI-Schlüssel |
RUDIYFIXQOWLHZ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)SF |
Kanonische SMILES |
C(F)(F)(F)SF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
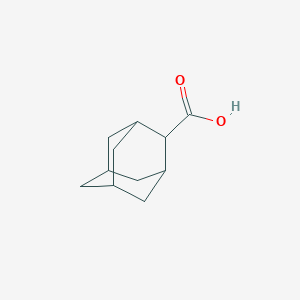
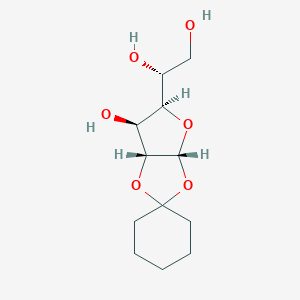
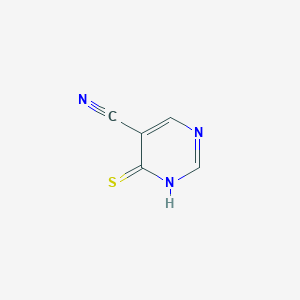
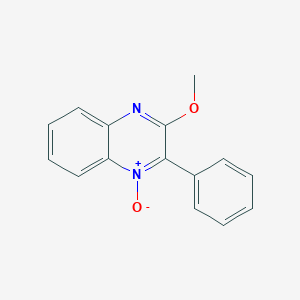
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
